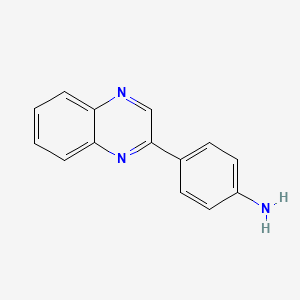

4-Quinoxalin-2-yl-phenylamine

Description

BenchChem offers high-quality 4-Quinoxalin-2-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinoxalin-2-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-quinoxalin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOVVPGTGKFAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327883 | |

| Record name | 4-quinoxalin-2-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194689 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81622-74-4 | |

| Record name | 4-quinoxalin-2-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Quinoxalin-2-yl-phenylamine

Abstract

4-Quinoxalin-2-yl-phenylamine, a heterocyclic aromatic amine, represents a core structural motif of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged isostere of quinoline and naphthalene, conferring unique electronic and steric properties that are leveraged in the design of targeted therapeutics and functional organic materials.[1][2] This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 4-Quinoxalin-2-yl-phenylamine (CAS No. 81622-74-4), offering researchers, scientists, and drug development professionals a foundational understanding of its chemical behavior. The document details the compound's structural identity, core physicochemical parameters, and spectroscopic profile. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility in research applications.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of all subsequent research. 4-Quinoxalin-2-yl-phenylamine is comprised of a phenylamine (aniline) moiety attached to the C2 position of a quinoxaline ring system. The quinoxaline core is a bicyclic heteroaromatic formed by the fusion of a benzene ring and a pyrazine ring.[3] This arrangement results in a planar, electron-deficient heterocyclic system, which significantly influences the molecule's overall properties.

The key identification parameters for 4-Quinoxalin-2-yl-phenylamine are summarized below.

| Parameter | Value | Source(s) |

| Chemical Name | 4-Quinoxalin-2-yl-phenylamine | [4][5][6] |

| Synonym(s) | 4-(quinoxalin-2-yl)aniline | [5][7] |

| CAS Number | 81622-74-4 | [4][7][8] |

| Molecular Formula | C₁₄H₁₁N₃ | [4][6] |

| Molecular Weight | 221.26 g/mol | [4][6] |

| InChI Key | QNOVVPGTGKFAED-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C=N2)C3=CC=C(C=C3)N | [5] |

The structural arrangement, particularly the nitrogen atoms in the pyrazine ring and the exocyclic amine group, dictates the molecule's hydrogen bonding capacity, basicity, and potential for intermolecular interactions, which are critical for its biological activity and material properties. Quinoxaline derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][9][10][11]

Core Physicochemical Properties

The physicochemical profile of a compound is paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) characteristics. While extensive experimental data for this specific molecule is not widely published, we can consolidate predicted values and data from closely related analogs to build a reliable profile.

| Property | Predicted/Analog Value | Significance in Drug Development | Source(s) |

| Melting Point (°C) | ~204 (for 4-Quinoxalin-2-ylphenol) | Influences solubility, stability, and formulation choices. A high melting point suggests strong crystal lattice energy. | [12] |

| pKa | ~0.56 (Quinoxaline core); Amine pKa expected to be low | Determines the ionization state at physiological pH, affecting solubility, receptor binding, and cell membrane permeability. | [3] |

| LogP | 3.46 (Calculated) | A measure of lipophilicity. A LogP in this range suggests good membrane permeability but may risk poor aqueous solubility. | [5] |

| Aqueous Solubility | Low; 26.9 µg/mL (for 4-Quinoxalin-2-ylphenol) | A critical factor for bioavailability. Poor solubility is a major hurdle in drug formulation. | [12] |

| Polar Surface Area (PSA) | 51.80 Ų | Predicts transport properties. A PSA < 140 Ų is generally associated with good cell permeability. | [5] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides the definitive structural confirmation and purity assessment of a compound. While the specific spectra for 4-Quinoxalin-2-yl-phenylamine are not publicly available, this section describes the expected spectral characteristics based on its structure and data from analogous compounds.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.5 ppm). The protons on the quinoxaline ring will typically appear at a lower field (more deshielded) compared to those on the phenylamine ring due to the electron-withdrawing effect of the pyrazine nitrogens. The single proton on the C3 position of the quinoxaline ring should appear as a sharp singlet at a very low field (>9.0 ppm). The protons of the aniline ring will show a characteristic AA'BB' splitting pattern. The N-H protons of the amine group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show 10 unique signals for the aromatic carbons, as four pairs of carbons are equivalent due to symmetry. The carbons of the quinoxaline ring, particularly those adjacent to nitrogen atoms (C2 and C8a), will be significantly downfield (>140 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method for this molecule. The mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 222.10.[15] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present. Key expected absorption bands include:

-

N-H stretching: A medium to sharp band (or a doublet) in the region of 3350-3450 cm⁻¹ corresponding to the primary amine.

-

C=N stretching: A sharp band around 1595-1620 cm⁻¹ from the quinoxaline ring.[13]

-

C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-H stretching (aromatic): Signals appearing above 3000 cm⁻¹.[13]

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity, standardized and validated protocols are essential. The following section details step-by-step methodologies for determining the core physicochemical properties of 4-Quinoxalin-2-yl-phenylamine.

Workflow for Physicochemical Characterization

The logical flow of characterization ensures that foundational properties are confirmed before more complex analyses are undertaken.

Caption: Logical workflow for the synthesis and physicochemical characterization of 4-Quinoxalin-2-yl-phenylamine.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

Rationale: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's ability to cross biological membranes. The reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable surrogate for the traditional shake-flask method. It is based on the principle that the retention time of a compound on a nonpolar stationary phase is linearly correlated with its LogP value.

Methodology:

-

System Preparation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (determined by UV-Vis scan, likely ~254 nm or 320 nm) is used.

-

Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of methanol (or acetonitrile) and a buffered aqueous solution (e.g., 25 mM phosphate buffer, pH 7.4) are prepared (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v).

-

Standard Preparation: A set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte are dissolved in methanol.

-

Sample Preparation: A stock solution of 4-Quinoxalin-2-yl-phenylamine is prepared in methanol (~1 mg/mL) and diluted to an appropriate concentration for UV detection (~25 µg/mL).

-

Chromatographic Run:

-

Inject each standard and the test compound onto the column for each mobile phase composition.

-

Record the retention time (t_R) and the void time (t_0), determined by injecting a non-retained compound like uracil.

-

Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

-

-

Data Analysis:

-

For each compound, plot log(k) against the percentage of organic solvent in the mobile phase.

-

Extrapolate the linear regression to determine the y-intercept, which is the capacity factor in 100% aqueous phase (log k_w).

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

-

Determine the LogP of 4-Quinoxalin-2-yl-phenylamine by interpolating its log k_w value onto the calibration curve.

-

Trustworthiness: This method is self-validating through the linearity of the calibration curve (R² > 0.98) and the inclusion of well-characterized standards. The use of multiple mobile phase compositions ensures a robust extrapolation to the log k_w value.

Protocol: Synthesis via Condensation Reaction

Rationale: The most common and efficient synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[16] For 4-Quinoxalin-2-yl-phenylamine, this involves reacting benzene-1,2-diamine with 1-(4-aminophenyl)-2-phenylethane-1,2-dione or a related precursor. An alternative modern approach uses α-bromo ketones.[1]

Caption: General synthetic workflow for 4-Quinoxalin-2-yl-phenylamine via condensation.

Methodology:

-

Reactant Preparation: Dissolve benzene-1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 2-bromo-1-(4-aminophenyl)ethan-1-one (1.0 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and maintain for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 4-Quinoxalin-2-yl-phenylamine.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in Section 3.0.

Conclusion

4-Quinoxalin-2-yl-phenylamine is a molecule of significant scientific interest, built upon the biologically active quinoxaline scaffold. This guide has consolidated its key chemical identifiers and physicochemical properties, providing a framework for its application in research and development. The predicted low aqueous solubility and moderate-to-high lipophilicity are critical parameters that must be addressed in any formulation or drug delivery strategy. The outlined experimental protocols offer robust, validated methods for researchers to empirically determine these properties, ensuring the generation of high-quality, reproducible data. A thorough understanding of this foundational profile is indispensable for unlocking the full therapeutic or material potential of this versatile chemical entity.

References

-

National Center for Biotechnology Information. 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine. PubChem. Available from: [Link]

-

Getman, V. D., et al. (2018). Chromophores with quinoxaline core in π-bridge and aniline or carbazole donor moiety: synthesis and comparison of their linear. ResearchGate. Available from: [Link]

-

Patel, R. B., et al. (2014). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available from: [Link]

-

National Center for Biotechnology Information. 4-(7-Methoxypyrrolo[1,2-a]quinoxalin-4-yl)aniline. PubChem. Available from: [Link]

-

Chen, Y.-J., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Institutes of Health. Available from: [Link]

-

Reddy, T. R., et al. (2017). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. The Royal Society of Chemistry. Available from: [Link]

-

Shao, Z., et al. (2018). Supplementary Information for Ru-catalyzed reductive amination reactions. Angewandte Chemie. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. Available from: [Link]

-

Rawat, P., & Singh, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available from: [Link]

-

Yu, B., et al. (2021). Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. PMC - PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. 4-(Quinolin-2-ylmethoxy)aniline. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Quinoxaline. PubChem. Available from: [Link]

-

Iric, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - National Institutes of Health. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2016). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available from: [Link]

-

Trefz, F. K., et al. (1983). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available from: [Link]

-

Keri, R. S., et al. (2015). Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link]

-

Reddy, C. S., et al. (2019). Synthesis of quinoxalines from amines and DMF in Fe-mediated catalyst. ResearchGate. Available from: [Link]

-

Sharma, A., et al. (2019). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Available from: [Link]

-

Wang, J., et al. (2016). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. Available from: [Link]

-

Chittenden, D. M., et al. (2007). Crystal Structure of Bis{N-(pyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine. ResearchGate. Available from: [Link]

-

Michalkova, J., et al. (2014). Electronic absorption spectra of selected quinoxaline derivatives. ResearchGate. Available from: [Link]

-

Kim, M., et al. (2017). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available from: [Link]

-

LookChem. 4-Quinoxalin-2-yl-phenylamine. Available from: [Link]

-

Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

-

Alleca, S., et al. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 81622-74-4 CAS MSDS (4-QUINOXALIN-2-YL-PHENYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Quinoxalin-2-yl-phenylamine|lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. 4-Quinoxalin-2-yl-phenylamine | 81622-74-4 [sigmaaldrich.com]

- 8. 4-QUINOXALIN-2-YL-PHENYLAMINE | 81622-74-4 [amp.chemicalbook.com]

- 9. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Quinoxalin-2-yl-phenylamine: A Technical Guide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The quinoxaline scaffold, a recurring motif in pharmacologically active compounds, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of the spectroscopic data for 4-Quinoxalin-2-yl-phenylamine (also known as 4-(quinoxalin-2-yl)aniline), a key intermediate and building block in the synthesis of various functional molecules. Our approach moves beyond a mere recitation of data, focusing instead on the why—the underlying principles that govern the spectral output. This document is structured to empower researchers, from seasoned medicinal chemists to graduate students, with the practical and theoretical understanding necessary to confidently identify and characterize this and related compounds.

The Molecular Architecture: A Spectroscopic Overview

The structure of 4-Quinoxalin-2-yl-phenylamine, with its constituent quinoxaline and phenylamine moieties, gives rise to a rich and informative spectroscopic signature. Understanding the interplay between these two aromatic systems is crucial for a comprehensive spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Quinoxalin-2-yl-phenylamine, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity. The data presented here is based on the analysis of closely related 2-phenylquinoxaline derivatives, providing a robust predictive framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this class of compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to clearly resolve exchangeable protons like those of the amine group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are invaluable to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct regions corresponding to the quinoxaline and phenylamine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Typical Coupling Constants (J, Hz) |

| ~9.30 | s | 1H | H3 | |

| ~8.10-8.20 | m | 2H | H5, H8 | |

| ~7.75-7.85 | m | 2H | H6, H7 | |

| ~8.00 | d | 2H | H2', H6' | J = 8.5 Hz |

| ~6.75 | d | 2H | H3', H5' | J = 8.5 Hz |

| ~5.80 | br s | 2H | -NH₂ |

Expert Interpretation:

-

The downfield singlet at approximately 9.30 ppm is a hallmark of the H3 proton of the quinoxaline ring, deshielded by the adjacent nitrogen atoms and the aromatic ring current.

-

The protons of the benzo moiety of the quinoxaline ring (H5, H8, H6, H7) typically appear as complex multiplets in the aromatic region.

-

The phenylamine protons exhibit a characteristic AA'BB' system, with the ortho-protons (H2', H6') appearing downfield relative to the meta-protons (H3', H5') due to the deshielding effect of the quinoxaline ring.

-

The broad singlet for the amine protons is indicative of exchange with residual water in the solvent or quadrupole broadening from the nitrogen atom. Its integration for two protons confirms the presence of the primary amine.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 | C2 |

| ~143.0 | C3 |

| ~142.0 | C8a |

| ~141.5 | C4a |

| ~130.0 | C6 |

| ~129.5 | C7 |

| ~129.0 | C5 |

| ~128.5 | C8 |

| ~151.0 | C4' |

| ~130.0 | C2', C6' |

| ~128.0 | C1' |

| ~114.0 | C3', C5' |

Expert Interpretation:

-

The quaternary carbons C2, C8a, and C4a are typically observed in the downfield region of the aromatic spectrum. C2 is significantly deshielded due to its position between two nitrogen atoms and its attachment to the phenyl ring.

-

The C4' carbon, bonded to the electron-donating amine group, is shifted downfield.

-

Conversely, the C3' and C5' carbons, ortho and para to the electron-donating amine group, are shielded and appear upfield.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Medium-Strong |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 1620-1580 | C=N and C=C stretching | Strong |

| 1520-1480 | Aromatic C=C stretching | Strong |

| 1300-1200 | C-N stretching | Medium |

| 850-800 | para-disubstituted benzene C-H out-of-plane bending | Strong |

Expert Interpretation:

-

The most diagnostic peaks are the pair of bands in the 3450-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.[1][2]

-

The presence of multiple sharp bands in the 1620-1480 cm⁻¹ region confirms the aromatic nature of the compound, arising from C=C and C=N stretching vibrations within the quinoxaline and phenyl rings.

-

A strong band in the 850-800 cm⁻¹ range is indicative of the para-substitution pattern on the phenylamine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass determination, which can confirm the elemental composition.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Mass Spectral Data

The expected molecular weight of 4-Quinoxalin-2-yl-phenylamine (C₁₄H₁₁N₃) is 221.26 g/mol .

-

Expected Molecular Ion: [M+H]⁺ = m/z 222.10

-

Key Fragmentation Pathways: The fragmentation pattern will be dictated by the stability of the quinoxaline ring system.

Expert Interpretation:

-

The observation of an intense peak at m/z 222 in the ESI mass spectrum would correspond to the protonated molecule, confirming the molecular weight.

-

Under electron ionization (EI), the molecular ion peak at m/z 221 would be expected.

-

A characteristic fragmentation of nitrogen-containing heterocycles is the loss of HCN (27 Da), which would lead to a fragment ion at m/z 194.

-

Cleavage of the C-C bond between the two rings can lead to the formation of a quinoxaline radical cation at m/z 130.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-Quinoxalin-2-yl-phenylamine demonstrates the power of a multi-technique approach. Each method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the compound's stability and fragmentation. By integrating the insights from each of these techniques, researchers can achieve an unambiguous and confident structural assignment, a critical step in the journey of drug discovery and materials development.

References

-

Sain, A., et al. (2017). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 56B, 496-502. Available at: [Link]

-

ResearchGate. (n.d.). IR analysis of quinoxaline:4-HBA (1:2) shows the presence of synthons A, B, C and D. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. Retrieved from [Link]

Sources

crystal structure analysis of 4-Quinoxalin-2-yl-phenylamine

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Quinoxalin-2-yl-phenylamine

Abstract: The quinoxaline scaffold is a privileged N-heterocyclic motif integral to numerous pharmacologically active agents and advanced materials. The specific analogue, 4-Quinoxalin-2-yl-phenylamine, combines this key heterocycle with a phenylamine substituent, suggesting a high potential for directional intermolecular interactions that can dictate its solid-state properties, solubility, and bioavailability. As of this writing, a detailed experimental crystal structure for this specific compound has not been deposited in public crystallographic databases. This guide, therefore, serves as a comprehensive, forward-looking roadmap for researchers, outlining the necessary theoretical, experimental, and analytical workflows required to determine, refine, and interpret its crystal structure. We will leverage established methodologies and data from closely related analogues to provide a predictive framework and expert-driven protocol, ensuring a robust and self-validating analytical process.

Part 1: Theoretical Modeling & In Silico Prediction

Before embarking on wet-lab synthesis and crystallization, a computational analysis is an indispensable first step. This in silico approach provides a theoretical model of the molecule's most stable conformation, predicts potential intermolecular interactions, and can even guide the selection of crystallization solvents.

Molecular Geometry Optimization

The initial step involves calculating the lowest energy conformation of the isolated molecule in the gas phase. This is typically achieved using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for organic molecules.

Protocol: DFT Geometry Optimization

-

Structure Input: Sketch the 2D structure of 4-Quinoxalin-2-yl-phenylamine in a molecular modeling program (e.g., Avogadro, GaussView).

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field like MMFF94 or UFF to obtain a reasonable starting geometry.

-

DFT Calculation Setup:

-

Method: Select a functional, such as B3LYP, which is widely used for organic molecules and known to provide reliable geometries.

-

Basis Set: Employ a basis set like 6-31G(d,p) or larger (e.g., 6-311++G(d,p)) for higher accuracy. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately modeling non-covalent interactions.

-

Solvation Model (Optional but Recommended): To better approximate real-world conditions, incorporate a solvent model like the Polarization Continuum Model (PCM) using a solvent such as ethanol or DMSO to understand conformational preferences in solution.

-

-

Execution & Analysis: Run the optimization calculation. The output will provide the lowest energy 3D coordinates, bond lengths, bond angles, and dihedral angles. A key parameter to analyze is the predicted dihedral angle between the quinoxaline and phenyl rings, which will be a primary determinant of the molecule's overall shape.

Crystal Structure Prediction (CSP)

While computationally intensive, CSP algorithms attempt to predict the most likely crystal packing arrangements (polymorphs) from the optimized molecular structure. These methods explore a vast landscape of possible packing configurations and rank them by lattice energy. This can provide invaluable foresight into potential polymorphism, a critical factor in pharmaceutical development.

Part 2: Synthesis and High-Purity Crystallization

Obtaining a high-quality single crystal is the most critical and often most challenging step in the entire analysis. The quality of the crystal directly dictates the quality of the diffraction data and the ultimate resolution of the structure.

Synthesis and Purification

The synthesis of 4-Quinoxalin-2-yl-phenylamine typically involves the condensation of 1,2-diaminobenzene with an appropriate 1,2-dicarbonyl compound, followed by functionalization. A common route is the reaction of 2-chloroquinoxaline with 4-aminophenylboronic acid under Suzuki coupling conditions.

Post-synthesis purification is non-negotiable. The presence of impurities, residual solvents, or byproducts can severely inhibit crystallization.

-

Primary Purification: Column chromatography on silica gel is typically effective.

-

Final Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is essential to achieve the >99.5% purity required for growing diffraction-quality crystals.

Crystallization Methodologies

The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. The choice of solvent is paramount and should be guided by the molecule's polarity. Given the aromatic rings and the N-H group, solvents of intermediate polarity are excellent starting points.

Table 1: Recommended Crystallization Techniques

| Method | Description | Rationale & Expert Insight |

| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. | This is the simplest method. The slow increase in concentration provides ample time for nucleation and crystal growth. A solvent system like ethanol or acetone is a good starting point. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the precipitant) in which the compound is less soluble. | This method offers finer control over the rate of saturation. For our target, a solution in dichloromethane (good solvent) diffusing against hexane (poor solvent) is a promising combination. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures. | The decrease in solubility upon cooling drives crystallization. This is highly effective but requires a compound with a suitable temperature-solubility gradient. A hot saturated solution in isopropanol could be effective. |

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: High-level workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed SC-XRD Protocol:

-

Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a holder (e.g., a MiTeGen mount) with cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the X-rays diffract off the crystal's internal planes, a detector (like a CCD or pixel array detector) records the position and intensity of thousands of diffracted spots.[1][2]

-

Data Integration: Software (e.g., XDS or SAINT) is used to process the raw detector images. This step identifies the diffraction spots, determines their intensities, and assigns Miller indices (h,k,l) to each reflection.[3]

-

Scaling and Merging: The integrated data is scaled to correct for experimental variations (e.g., fluctuations in beam intensity, crystal decay). Symmetry-related reflections are then merged to create a final, comprehensive reflection file.

-

Space Group Determination: The systematic absences and symmetry in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry elements within the unit cell.[1]

-

Structure Solution: This is the process of solving the "phase problem." Since detectors only measure intensity (amplitude squared) and not the phase of the X-rays, computational methods are used to generate an initial set of phases. For small organic molecules, "direct methods" are highly successful. This step produces an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[4]

-

Validation: The final refined structure is rigorously checked for chemical and crystallographic sense. Key metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of bond lengths, angles, and thermal ellipsoids.

-

CIF File Generation: The final, validated structural information is compiled into a Crystallographic Information File (CIF), the standard format for submission to databases like the Cambridge Structural Database (CSD).[5]

Part 4: Predictive Analysis of the Crystal Structure

While the experimental structure is pending, we can make expert predictions about the key structural features of 4-Quinoxalin-2-yl-phenylamine based on its constituent functional groups. The interplay between the hydrogen bond-donating amine group, the hydrogen bond-accepting quinoxaline nitrogens, and the extensive aromatic systems will govern the crystal packing.

Expected Key Intermolecular Interactions:

-

N-H···N Hydrogen Bonds: The most dominant and directional interaction is predicted to be a hydrogen bond between the amine proton (N-H) of one molecule and one of the nitrogen atoms of the quinoxaline ring of a neighboring molecule. This is a classic, strong interaction that will likely form primary structural motifs like chains or dimers.

-

π-π Stacking: The electron-rich quinoxaline and phenyl rings are prime candidates for π-π stacking. These interactions, where the aromatic rings pack face-to-face (sandwich) or offset, will be crucial in organizing the molecules in the third dimension.

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on another, will likely provide additional stabilization to the crystal lattice.

Sources

potential biological activities of 4-Quinoxalin-2-yl-phenylamine derivatives

An In-Depth Technical Guide to the Biological Activities of 4-Quinoxalin-2-yl-phenylamine Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[3][4][5] This guide focuses specifically on the 4-Quinoxalin-2-yl-phenylamine core, a substructure that has shown considerable promise in the development of targeted therapeutic agents. We will provide an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The 4-Quinoxalin-2-yl-phenylamine Scaffold: A Privileged Structure

The versatility of the quinoxaline ring, characterized by its aromatic nature and the presence of two nitrogen atoms, allows it to interact with a multitude of biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[1] The addition of a phenylamine group at the 2-position of the quinoxaline ring creates the 4-Quinoxalin-2-yl-phenylamine core, which serves as a robust framework for further functionalization. This strategic design allows for the exploration of structure-activity relationships (SAR) by modifying substituents on both the quinoxaline and phenyl rings, enabling the fine-tuning of potency and selectivity for various therapeutic targets.

General Synthesis Strategy

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For the specific derivatives of interest, the synthesis typically begins with the reaction of an appropriate o-phenylenediamine with an α-keto acid to form a quinoxalin-2(1H)-one, which is then chlorinated and subsequently reacted with a substituted aniline (phenylamine) to yield the final 4-Quinoxalin-2-yl-phenylamine derivative.

Below is a generalized workflow for the synthesis of these compounds.

Caption: Generalized synthetic workflow for 4-Quinoxalin-2-yl-phenylamine derivatives.

Anticancer Activity: A Primary Therapeutic Target

Quinoxaline derivatives are widely recognized as a promising class of chemotherapeutic agents.[8] The 4-Quinoxalin-2-yl-phenylamine scaffold, in particular, has been extensively investigated for its potent anticancer properties, which are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9][10]

Mechanism of Action: Kinase Inhibition

Human protein tyrosine kinases (PTKs) play a pivotal role in carcinogenesis, controlling cell cycle progression, division, and proliferation.[9] Consequently, PTKs have become major targets for cancer therapy.[11] Quinoxaline derivatives have proven to be effective as selective adenosine triphosphate (ATP) competitive inhibitors for a variety of kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)[9]

-

Epidermal Growth Factor Receptor (EGFR)[9]

-

Platelet-Derived Growth Factor Receptor (PDGFR)[9]

-

Pim-1 and Pim-2 Kinases[12]

-

Src Kinase[9]

By binding to the ATP-binding pocket of these kinases, the derivatives block the downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.

Caption: Mechanism of kinase inhibition by 4-Quinoxalin-2-yl-phenylamine derivatives.

Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, many quinoxaline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[9][13] Studies have shown that certain N-(4-(quinoxalin-2-yl)amino)phenyl benzamide derivatives can induce cell cycle arrest at the G2/M phase in human colon carcinoma (HCT116) cells.[9][14] This disruption of the normal cell cycle prevents cancer cells from dividing and leads to their eventual death. This mechanism is often a downstream consequence of inhibiting critical cell cycle-regulating kinases.[9]

In Vitro Anticancer Activity Data

The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-(quinoxalin-2-yl)amino)phenyl benzamide | HCT116 (Colon) | 0.1 - 10 | [9] |

| N-(4-(quinoxalin-2-yl)amino)phenyl benzamide | HepG2 (Liver) | 0.5 - 25 | [9] |

| N-(4-(quinoxalin-2-yl)amino)phenyl benzamide | MCF-7 (Breast) | 0.2 - 15 | [9] |

| Bromo-substituted Quinoxalines | A549 (Lung) | 9.32 - 11.98 | [15] |

| Imidazo[1,2-a]quinoxalin-1-amine Derivatives | Various | Varies | [16] |

Note: IC50 values are ranges derived from multiple derivatives within the specified class.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][17][18]

Antibacterial Efficacy

Derivatives of the 4-Quinoxalin-2-yl-phenylamine class and related structures have shown potent activity against both Gram-positive and Gram-negative bacteria.[11] Their mechanism is believed to involve the inhibition of bacterial DNA synthesis or other essential cellular processes.[19]

Summary of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below presents MIC values for representative quinoxaline derivatives against common bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| C-2 amine-substituted quinoxalines | S. aureus | 4 - 32 | [11] |

| C-2 amine-substituted quinoxalines | B. subtilis | 8 - 64 | [11] |

| C-2 amine-substituted quinoxalines | MRSA | 8 - 32 | [11] |

| C-2 amine-substituted quinoxalines | E. coli | 4 - 32 | [11] |

| Quinoxaline Sulfonamides | S. aureus | 14 - 18 | [3] |

| Quinoxaline Sulfonamides | E. coli | 10 - 16 | [3] |

Note: MIC values are ranges derived from multiple derivatives within the specified class.

One study highlighted that a specific quinoxaline derivative compound showed promising efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), with the majority of isolates exhibiting low MICs between 1-4 µg/mL, comparable to vancomycin.[20]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoxaline derivatives have been identified as potent anti-inflammatory agents.[5][19]

Mechanism of Action

The anti-inflammatory properties of quinoxalines are often linked to their ability to inhibit key modulators of the inflammatory response.[5] These include:

-

Inhibition of Pro-inflammatory Cytokines: Reducing the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[13]

-

Inhibition of Cyclooxygenase (COX) enzymes. [5]

-

Modulation of Signaling Pathways: Inhibiting pathways such as NF-κB and p38 MAPK, which are central to the inflammatory cascade.[5]

Aminoalcohol-based quinoxaline derivatives have been shown to reduce leukocyte migration and decrease levels of IL-1β and TNF-β in mouse models of peritonitis.[13] Some derivatives also exhibit significant peripheral analgesic effects.[13][21]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of 4-Quinoxalin-2-yl-phenylamine derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test quinoxaline derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a series of two-fold dilutions of the test quinoxaline derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The 4-Quinoxalin-2-yl-phenylamine scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into these derivatives has demonstrated their potent anticancer, antimicrobial, and anti-inflammatory activities.[5][9][11] The ability to systematically modify the core structure allows for the optimization of activity against specific targets, paving the way for the development of next-generation drugs with improved efficacy and reduced side effects.[10] Future research should focus on preclinical and in vivo studies to validate the therapeutic potential of the most promising lead compounds, with a particular emphasis on multi-targeted agents for complex diseases like cancer.

References

-

Al-Suwaidan, I. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

-

El-Sayed, M. E. A., & El-Gaby, M. S. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chinese Chemical Society, 63(3), 245-263. [Link]

-

Sharma, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(7), 949. [Link]

-

Wang, Y., et al. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. [Link]

-

Liang, J. H., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 12(28), 17897-17906. [Link]

-

Abdel-Hafez, S. M., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6296. [Link]

-

Request PDF on ResearchGate. (n.d.). Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors. [Link]

-

Al-Suwaidan, I. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

-

Giraud, F., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(11), 3329. [Link]

-

S.L. Gaikwad, et al. (2014). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

-

Jean-Jacques, H., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

-

Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 24965-24974. [Link]

-

Al-Bogami, A. S., & El-Sayed, M. E. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 2-25. [Link]

-

Sharma, V., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry, 24(1), 26-44. [Link]

-

Al-Zahrani, A. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2341-2347. [Link]

-

Amini, M., et al. (2019). Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors. Bioorganic Chemistry, 91, 103055. [Link]

-

Request PDF on ResearchGate. (n.d.). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. [Link]

-

Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. [Link]

-

Bioengineer.org. (2024). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. [Link]

-

Sharma, R., & Kumar, R. (2016). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

-

L.K. Lomesh, et al. (2012). Sulfonamido Quinoxalines - Search for Anti-inflammatory Agents. International Journal of Pharmaceutical Research and Allied Sciences, 1(3). [Link]

-

Request PDF on ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]

-

Request PDF on ResearchGate. (n.d.). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. [Link]

-

Request PDF on ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. [Link]

-

Tzeng, C. C., et al. (2008). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry, 16(12), 6502-6511. [Link]

-

Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 978-994. [Link]

-

Kim, D. S., et al. (2012). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Investigational New Drugs, 30(5), 1834-1842. [Link]

-

da Silva, G. G., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 37(6), e370604. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mtieat.org [mtieat.org]

- 8. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. ijpras.com [ijpras.com]

- 20. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Quinoxalin-2-yl-phenylamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the putative mechanism of action of 4-Quinoxalin-2-yl-phenylamine. As a Senior Application Scientist, this document is structured to provide not just a review of existing knowledge, but a forward-looking hypothesis based on the well-established pharmacology of the quinoxaline scaffold. While direct experimental evidence for this specific molecule is not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to propose a scientifically grounded mechanism of action, offering a roadmap for future research and development.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a prominent heterocyclic motif in numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide ideal anchor points for interactions with various biological macromolecules.[3] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] This versatility has cemented the quinoxaline scaffold as a "privileged structure" in drug discovery.[2]

Hypothesized Primary Mechanism of Action: Kinase Inhibition

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most probable primary mechanism of action for 4-Quinoxalin-2-yl-phenylamine is the inhibition of protein kinases .[3][6] The 2-anilinoquinoxaline framework is a common feature in a multitude of potent kinase inhibitors.[6]

Rationale for the Kinase Inhibition Hypothesis

Several lines of evidence support this hypothesis:

-

Structural Analogy: The "anilino" (phenylamine) moiety at the 2-position of the quinoxaline ring is a well-known pharmacophore that can effectively compete with ATP for binding to the active site of various kinases.[3]

-

Known Quinoxaline-Based Kinase Inhibitors: Numerous quinoxaline derivatives have been developed as inhibitors of key kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Apoptosis Signal-regulating Kinase 1 (ASK1).[7][8]

-

Potential for High Selectivity and Potency: The aromatic nature of both the quinoxaline and the phenylamine rings allows for extensive and specific interactions within the ATP-binding pocket of kinases, including hydrogen bonding and π-π stacking, which can contribute to high potency and selectivity.[3]

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism of 4-Quinoxalin-2-yl-phenylamine as a kinase inhibitor, leading to the downstream inhibition of cell proliferation and survival.

Potential Secondary Mechanisms of Action

While kinase inhibition is the most likely primary mechanism, the versatile quinoxaline scaffold suggests other potential biological activities for 4-Quinoxalin-2-yl-phenylamine.

DNA Intercalation and Damage

Certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to function as DNA-damaging agents.[9] Although 4-Quinoxalin-2-yl-phenylamine lacks the N-oxide moieties, the planar aromatic system could potentially intercalate between DNA base pairs.[10][11] This interaction could disrupt DNA replication and transcription, leading to cytotoxicity.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial activity of 2,3-bis(phenylamino) quinoxaline derivatives against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14] The mechanism is thought to involve the disruption of bacterial cellular processes, although the precise molecular targets are still under investigation. Given the structural similarity, 4-Quinoxalin-2-yl-phenylamine may also possess antibacterial properties.

Experimental Protocols for Mechanism of Action Validation

To elucidate the definitive mechanism of action of 4-Quinoxalin-2-yl-phenylamine, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Kinase Inhibition Assays

Objective: To determine if 4-Quinoxalin-2-yl-phenylamine inhibits the activity of specific protein kinases.

Methodology:

-

Kinase Panel Screening:

-

Utilize a commercial kinase panel (e.g., radiometric, fluorescence-based, or luminescence-based) to screen the compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).

-

Rationale: This initial screen will identify potential kinase targets.

-

-

IC50 Determination:

-

For any "hit" kinases from the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Rationale: This quantifies the potency of the compound against specific kinases.

-

-

Mechanism of Inhibition Studies:

-

Conduct kinetic studies (e.g., Michaelis-Menten kinetics) by varying the concentrations of both the compound and ATP.

-

Rationale: This will determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP, providing insight into the binding mode.

-

Cellular Assays for Kinase Pathway Inhibition

Objective: To confirm that the compound inhibits the targeted kinase pathway within a cellular context.

Methodology:

-

Western Blot Analysis:

-

Treat cancer cell lines known to be dependent on the identified target kinase with varying concentrations of the compound.

-

Lyse the cells and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates.

-

Rationale: A decrease in the phosphorylation of downstream effectors will confirm on-target activity in cells.

-

-

Cell Proliferation/Viability Assays:

-

Utilize assays such as MTT, MTS, or CellTiter-Glo to measure the effect of the compound on the proliferation and viability of relevant cancer cell lines.

-

Rationale: This will correlate target inhibition with a functional cellular outcome.

-

DNA Interaction Studies

Objective: To assess the ability of 4-Quinoxalin-2-yl-phenylamine to bind to and/or damage DNA.

Methodology:

-

UV-Visible and Fluorescence Spectroscopy:

-

Titrate a solution of the compound with increasing concentrations of calf thymus DNA (ct-DNA) and monitor for changes in the absorption and emission spectra.

-

Rationale: Spectral shifts (hypochromism, hyperchromism, and changes in fluorescence intensity) can indicate DNA binding.

-

-

DNA Thermal Denaturation Studies:

-

Measure the melting temperature (Tm) of ct-DNA in the presence and absence of the compound.

-

Rationale: An increase in Tm is indicative of intercalative binding, which stabilizes the DNA double helix.

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Treat cells with the compound and assess for DNA fragmentation.

-

Rationale: This assay will detect DNA strand breaks, indicating potential DNA-damaging activity.

-

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of 4-Quinoxalin-2-yl-phenylamine

| Kinase Target | IC50 (nM) | Inhibition Type |

| VEGFR-2 | 50 | ATP-competitive |

| c-Met | 120 | ATP-competitive |

| ASK1 | 250 | ATP-competitive |

| EGFR | >10,000 | - |

| CDK2 | >10,000 | - |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Conclusion

While the precise mechanism of action of 4-Quinoxalin-2-yl-phenylamine awaits definitive experimental validation, the existing body of research on the quinoxaline scaffold strongly suggests a primary role as a kinase inhibitor. The 2-anilinoquinoxaline moiety is a well-established pharmacophore for targeting the ATP-binding site of numerous kinases critical for cell signaling and proliferation. Secondary mechanisms, including DNA interaction and antibacterial activity, also warrant investigation. The experimental workflows outlined in this guide provide a comprehensive strategy for elucidating the molecular pharmacology of this promising compound, thereby paving the way for its potential development as a therapeutic agent.

References

-

Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). ResearchGate. [Link]

-

Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). PubMed. [Link]

-

Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org. [Link]

-

Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. (1978). PubMed. [Link]

-

Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. (2025). ResearchGate. [Link]

-

Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides. (2014). PubMed. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis Online. [Link]

-

DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives. (n.d.). ResearchGate. [Link]

-

2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (n.d.). National Institutes of Health. [Link]

-

2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. (n.d.). National Institutes of Health. [Link]

-

3D binding interactions of quinoxalines (compounds 1, 2, 3 and 7)... (n.d.). ResearchGate. [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Biological activity of quinoxaline derivatives. (2025). ResearchGate. [Link]

-

Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

-

Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors. (2013). PubMed. [Link]

-

Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. (n.d.). ResearchGate. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). National Institutes of Health. [Link]

-

2,3-bis (phenylamino) quinoxaline - containing compounds display potent activity against Methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and their biofilms. (2024). bioRxiv. [Link]

-

Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. (n.d.). National Institutes of Health. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]

-

Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus,. (2024). ORCA - Cardiff University. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. bioengineer.org [bioengineer.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Introduction: The Versatility of the Quinoxaline Scaffold

An In-depth Technical Guide to Quinoxaline-Based Compounds: From Synthesis to Advanced Applications

Quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in the fields of medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have captivated researchers for decades, leading to the development of a vast library of derivatives with a wide spectrum of biological activities and functional applications.[3][4] The structural rigidity and the presence of two electron-rich nitrogen atoms allow quinoxaline derivatives to interact with a multitude of biological targets, making them a cornerstone in modern drug discovery.[5]

This guide offers a comprehensive exploration of quinoxaline-based compounds, designed for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explore the diverse pharmacological landscape—with a focus on anticancer, antimicrobial, and antiviral activities—and touch upon their emerging roles in materials science. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

I. Synthesis of the Quinoxaline Core: From Classic Reactions to Green Chemistry

The construction of the quinoxaline ring system is a fundamental step in accessing its diverse derivatives. The most traditional and widely utilized method is the condensation reaction between an ortho-phenylenediamine (a 1,2-arylenediamine) and a 1,2-dicarbonyl compound, such as glyoxal or benzil.[6][7][8] This classic approach, while effective, often requires high temperatures and the use of strong acid catalysts.[8][9]

In recent years, significant advancements have focused on developing more efficient, milder, and environmentally friendly synthetic protocols.[3][4] These modern methods include:

-

Microwave-Assisted Synthesis: Reduces reaction times significantly and often improves yields.[7][9]

-

Catalyst Innovation: The use of various catalysts, including recyclable heterogeneous catalysts like alumina-supported heteropolyoxometalates, iodine, and nickel or copper-based systems, allows the reaction to proceed under milder conditions, often at room temperature.[7][8][10]

-

Green Solvents: Replacing hazardous organic solvents with water or conducting reactions under solvent-free conditions aligns with the principles of green chemistry.[4][9]

-

One-Pot Syntheses: Multi-component reactions where starting materials are combined in a single step to form the final product streamline the synthetic process and improve efficiency.[4][10]

These advancements not only make the synthesis of quinoxalines more sustainable but also broaden the scope of accessible structures with diverse functionalities.[11]

Caption: General workflow for the synthesis of quinoxaline derivatives.

II. The Pharmacological Landscape of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a remarkable array of biological activities, positioning them as promising candidates for treating a wide range of diseases.[2][12][13]

A. Anticancer Activity: A Multi-Pronged Attack

The quinoxaline scaffold is a prominent feature in many potent anticancer agents, demonstrating efficacy against numerous human cancer cell lines.[1][12][14] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[15]

Key Mechanisms of Action:

-

Kinase Inhibition: Many quinoxaline derivatives act as ATP-competitive inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways that control growth and division.[16] Targets include VEGFR, EGFR, and c-Met, making these compounds effective in halting tumor angiogenesis and proliferation.[15][16][17]

-

Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication.[18] By trapping the enzyme-DNA complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[18]

-

Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) through various pathways. This includes upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[18][19]

-

Microtubule Disruption: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[16]

Caption: Pathway of apoptosis induction via Topoisomerase II inhibition.[18]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazole-substituted (Comp. 3) | THP-1 (Leukemia) | 1.6 | [1][12] |

| Triazole-substituted (Comp. 3) | Ty-82 (Leukemia) | 2.5 | [1][12] |

| Compound IV | PC-3 (Prostate) | 2.11 | [1][15][18] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [15][16] |

| Compound III | PC-3 (Prostate) | 4.11 | [1][18] |

| Chloro-substituted (Comp. 11) | HCT116 (Colon) | 2.5 | [12] |